molecular formula C18H17Cl2NO2 B1359597 2,4-Dichloro-3'-morpholinomethyl benzophenone CAS No. 898792-19-3

2,4-Dichloro-3'-morpholinomethyl benzophenone

Cat. No. B1359597
M. Wt: 350.2 g/mol
InChI Key: AJTDUSJBWDNPIX-UHFFFAOYSA-N
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Description

“2,4-Dichloro-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 .

Physical and Chemical Properties The compound has a density of 1.302g/cm³ . The boiling point is predicted to be 484.4ºC at 760 mmHg .

Scientific Research Applications

Photochemistry and Biochemistry

Benzophenone photophores like 2,4-Dichloro-3'-morpholinomethyl benzophenone have unique photochemical properties that are widely applied in biological chemistry and bioorganic chemistry. These compounds form a biradicaloid triplet state upon excitation, which can abstract a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This property is utilized in:

  • Ligand-protein interaction mapping.
  • Proteome profiling and interactome mapping.
  • Bioconjugation and site-directed modification of biopolymers (Dormán et al., 2016).

Antitumor Activity

Benzophenone derivatives, particularly those conjugated with morpholine, have shown promise in the field of oncology. Studies have demonstrated that these compounds exhibit significant anti-proliferative activity against various neoplastic cells in vitro. They have been found to be effective in:

  • Inhibiting the proliferation of mouse and human neoplastic cells.
  • Inducing cell cycle arrest and apoptosis in cancerous cells (Al‐Ghorbani et al., 2017).

Photopolymerization

Benzophenone derivatives are also utilized in the field of material science, particularly in photopolymerization processes. Their ability to initiate photopolymerization of certain compounds under light exposure is valuable in the development of novel materials and coatings. This application is evident in:

Environmental Science

In environmental science, the study of benzophenone derivatives, including their transformation and toxicity in water, is crucial. These studies help in understanding the environmental impact and potential risks associated with the use of these compounds. Research in this area includes:

  • Investigating the transformation pathways and toxicity of benzophenone derivatives in water treatment processes (Zhuang et al., 2013).

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTDUSJBWDNPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643105
Record name (2,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3'-morpholinomethyl benzophenone

CAS RN

898792-19-3
Record name Methanone, (2,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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